Enhanced In Vitro and In Vivo Metabolic Stability vs. tert-Butyl Analogs
Replacing a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group consistently results in higher metabolic stability, both in vitro and in vivo. This is a class-level finding demonstrated across multiple chemical series [1]. The improvement is attributed to the removal of all fully sp³ C-H bonds, which are primary sites for CYP-mediated oxidation, and the increased s-character of the remaining C-H bonds [1].
| Evidence Dimension | Metabolic Stability (Qualitative) |
|---|---|
| Target Compound Data | Consistently higher in vitro and in vivo metabolic stability |
| Comparator Or Baseline | tert-Butyl-containing analogs |
| Quantified Difference | Qualitative improvement (consistently higher) |
| Conditions | Various in vitro microsomal assays and in vivo rat pharmacokinetic studies across multiple compound series |
Why This Matters
This class-level advantage predicts that any compound incorporating this moiety will have a lower intrinsic clearance, potentially leading to a longer half-life and improved oral bioavailability, which are critical for drug development success [1].
- [1] Barnes-Seeman D, Jain M, Bell L, Ferreira S, Cohen S, Chen XH, Amin J, Snodgrass B, Hatsis P. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013 Apr 22;4(6):514-6. doi: 10.1021/ml400045j. View Source
